Cyclopentyl(3-hydroxyazetidin-1-yl)methanone
Description
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Properties
IUPAC Name |
cyclopentyl-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-5-10(6-8)9(12)7-3-1-2-4-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWSYTUCRJZDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to a 3-hydroxyazetidine ring via a methanone linkage. The unique structure of this compound allows for various interactions with biological targets, making it a subject of interest for pharmacological studies.
Structural Formula
The structural formula can be represented as follows:
Where , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The mechanism involves binding to specific receptors or enzymes, thereby modulating their activity. This modulation can lead to significant biochemical and physiological effects, which are currently under investigation.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : Investigations are ongoing regarding its role in neuroprotection, particularly in models of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, contributing to its therapeutic potential.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 12.5 µg/mL, indicating significant antibacterial activity.
- Neuroprotective Effects : In an animal model studying Alzheimer's disease, treatment with this compound resulted in a marked reduction in neuronal apoptosis compared to control groups. This suggests potential applications in neurodegenerative disease therapies.
- Anti-inflammatory Mechanism : Research involving cytokine assays revealed that the compound significantly lowered levels of pro-inflammatory cytokines IL-6 and TNF-alpha in treated cell lines, highlighting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
